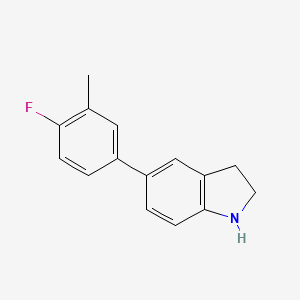
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with aniline to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to form the indoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole derivative.
Reduction: Reduction reactions can convert the indoline to its corresponding amine.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)indoline: Lacks the methyl group, which may affect its chemical properties and biological activities.
5-(3-Methylphenyl)indoline: Lacks the fluoro group, which may influence its reactivity and binding affinity.
5-Phenylindoline: Lacks both the fluoro and methyl groups, making it less chemically diverse.
Uniqueness
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination enhances its chemical reactivity, binding affinity, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-10-8-11(2-4-14(10)16)12-3-5-15-13(9-12)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCTGIKEQOUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)NCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
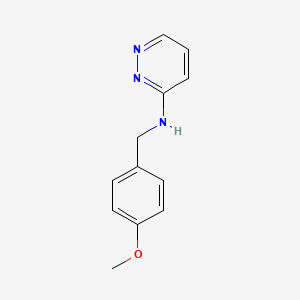
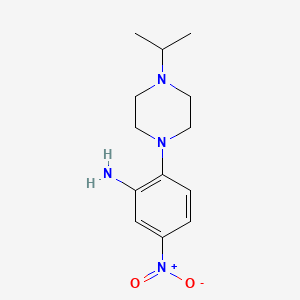
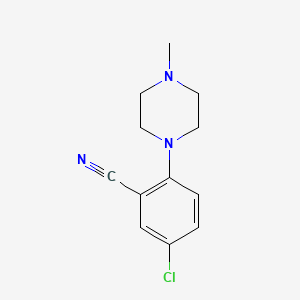
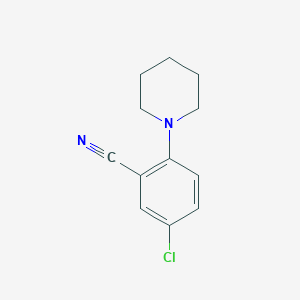
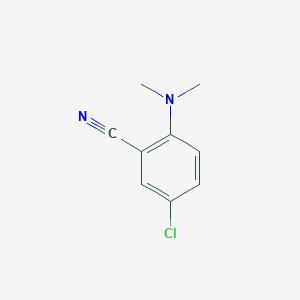
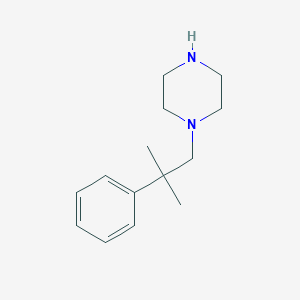

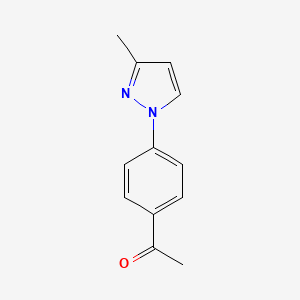
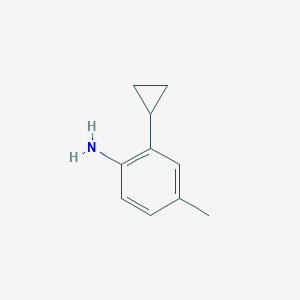
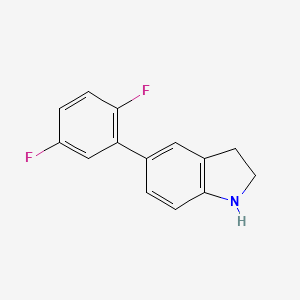
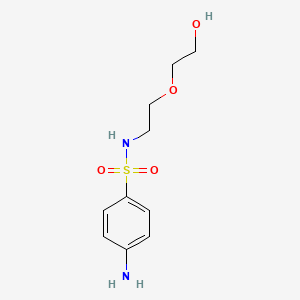
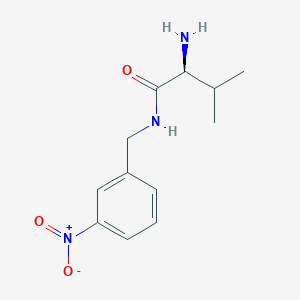

![N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
